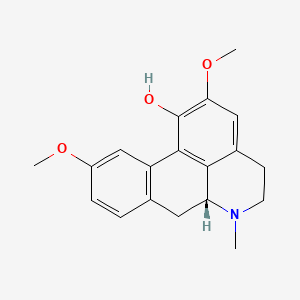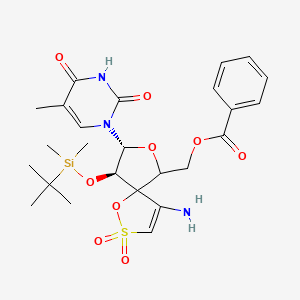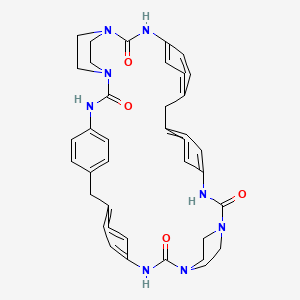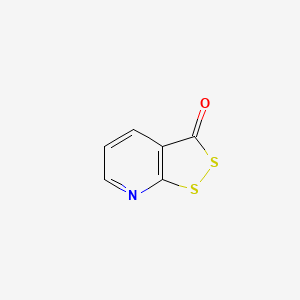
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5-diethyl-1-(methoxymethyl)-3-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5-diethyl-1-(methoxymethyl)-3-methyl- is a heterocyclic organic compound It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5-diethyl-1-(methoxymethyl)-3-methyl- can be achieved through a multicomponent reaction. One efficient method involves the tandem Knoevenagel–Michael protocol. This process includes the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . The reaction conditions typically involve mixing the reactants in a suitable solvent and allowing the reaction to proceed at room temperature or under mild heating.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5-diethyl-1-(methoxymethyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro or tetrahydro compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5-diethyl-1-(methoxymethyl)-3-methyl- has several scientific research applications:
Biology: The compound’s derivatives can be used in the study of enzyme inhibition and protein-ligand interactions.
作用机制
The mechanism of action of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5-diethyl-1-(methoxymethyl)-3-methyl- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation. Detailed studies using techniques like NMR spectroscopy, mass spectrometry, and molecular modeling can provide insights into the exact mechanism of action .
相似化合物的比较
Similar Compounds
- 1,3-Diallyl-5,5-diethylpyrimidine-2,4,6(1H,3H,5H)-trione
- 1,3,5-Tris-2′-propenyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione
Uniqueness
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5-diethyl-1-(methoxymethyl)-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its methoxymethyl and diethyl groups contribute to its stability and solubility, making it a valuable compound for various applications.
属性
CAS 编号 |
43164-07-4 |
|---|---|
分子式 |
C11H18N2O4 |
分子量 |
242.27 g/mol |
IUPAC 名称 |
5,5-diethyl-1-(methoxymethyl)-3-methyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H18N2O4/c1-5-11(6-2)8(14)12(3)10(16)13(7-17-4)9(11)15/h5-7H2,1-4H3 |
InChI 键 |
HUKZUGLRYBKXJF-UHFFFAOYSA-N |
规范 SMILES |
CCC1(C(=O)N(C(=O)N(C1=O)COC)C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


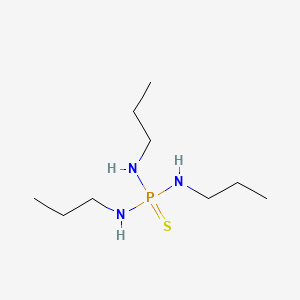
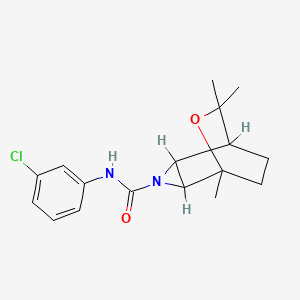
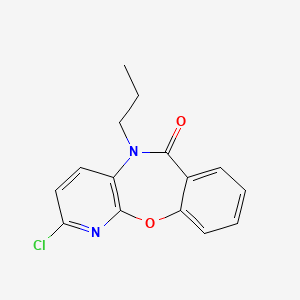

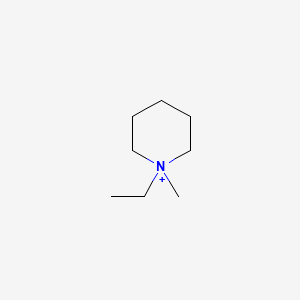
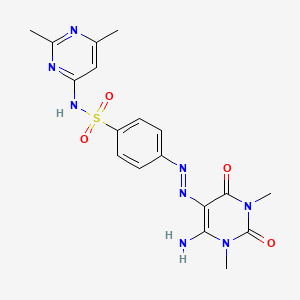
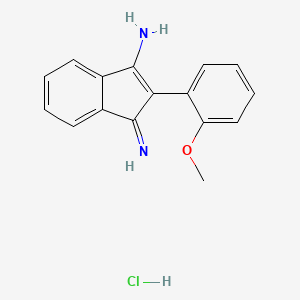
![(8-methyl-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepin-9-yl) 4-methylbenzenesulfonate](/img/structure/B12801104.png)
